molecular formula C13H18N2O4 B13589934 6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid

6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid

Cat. No.: B13589934
M. Wt: 266.29 g/mol
InChI Key: ABKHMFJSFOQTOI-UHFFFAOYSA-N
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Description

6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid is a chemical compound that features a picolinic acid core with a tert-butoxycarbonyl (Boc) protected aminoethyl group attached. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group, which can be selectively removed under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

    Coupling: N,N’-diisopropylcarbodiimide (DIC), N,N’-diethylcarbodiimide (EDC), hydroxybenzotriazole (HOBt), N-hydroxysuccinimide (NHS).

Major Products

    Deprotection: Removal of the Boc group yields the free amine.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Mechanism of Action

The mechanism of action of 6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-((tert-Butoxycarbonyl)amino)ethyl)picolinic acid is unique due to its specific structure, which combines a picolinic acid core with a Boc-protected aminoethyl group. This combination allows for selective deprotection and subsequent reactions, making it a valuable intermediate in organic synthesis and peptide chemistry .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)14-8-7-9-5-4-6-10(15-9)11(16)17/h4-6H,7-8H2,1-3H3,(H,14,18)(H,16,17)

InChI Key

ABKHMFJSFOQTOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CC=C1)C(=O)O

Origin of Product

United States

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